Regiospecific Geminal CF₃/OH Architecture: Unique Fully Substituted Carbon Center
1-(Trifluoromethyl)cyclohexanol possesses both the CF₃ and OH substituents on the same ring carbon (C1), creating a fully substituted quaternary center. This geminal arrangement is absent in all 2-, 3-, and 4-substituted isomers, where the CF₃ and OH groups reside on different carbons [1]. The unique 1,1-disubstitution pattern enables reactivity (e.g., silylation at the tertiary alcohol) and conformational properties that cannot be replicated by positional isomers.
| Evidence Dimension | Substitution pattern (position of CF₃ and OH groups) |
|---|---|
| Target Compound Data | Geminal CF₃ and OH on C1; fully substituted tertiary carbon |
| Comparator Or Baseline | 2-(Trifluoromethyl)cyclohexanol (CAS 104282-19-1): CF₃ at C2, OH at C1; 4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1): CF₃ at C4, OH at C1 |
| Quantified Difference | Target compound has quaternary C1 bearing two substituents; comparators have secondary or tertiary alcohols with remote CF₃ |
| Conditions | Structural analysis via InChI/SMILES comparison |
Why This Matters
The geminal CF₃/OH architecture imparts unique steric and electronic properties essential for applications requiring a hindered tertiary alcohol center; substitution with a regioisomer introduces a different functional group topology that may fail in stereoselective transformations or building block derivatization.
- [1] SpectraBase. 1-(Trifluoromethyl)cyclohexanol; InChI: InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 confirming geminal CF₃/OH on C6. Wiley SpectraBase ID: BmDJAcplj32. View Source
